molecular formula C19H20 B14559281 1-Ethyl-2,6,7-trimethylphenanthrene CAS No. 61983-72-0

1-Ethyl-2,6,7-trimethylphenanthrene

Cat. No.: B14559281
CAS No.: 61983-72-0
M. Wt: 248.4 g/mol
InChI Key: JBFFHXSJAQEOKK-UHFFFAOYSA-N
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Description

1-Ethyl-2,6,7-trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone substituted with one ethyl group and three methyl groups at positions 2, 6, and 5. Phenanthrenes with alkyl substituents, such as ethyl and methyl groups, are commonly studied for their roles in organic synthesis, environmental persistence, and applications in materials science. The ethyl and methyl groups likely influence its hydrophobicity, boiling point, and reactivity compared to unsubstituted phenanthrene .

Properties

CAS No.

61983-72-0

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

IUPAC Name

1-ethyl-2,6,7-trimethylphenanthrene

InChI

InChI=1S/C19H20/c1-5-16-12(2)6-8-18-17(16)9-7-15-10-13(3)14(4)11-19(15)18/h6-11H,5H2,1-4H3

InChI Key

JBFFHXSJAQEOKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1C=CC3=C2C=C(C(=C3)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-2,6,7-trimethylphenanthrene can be achieved through several methods. One common approach involves the dehydrogenation of terpenes and steroids. This process typically uses sulfur or selenium as dehydrogenating agents . Another method involves the use of high-potential quinones to facilitate the aromatization of polycyclic terpenoids . Industrial production methods may vary, but they often rely on the availability of natural products that can be converted into the desired aromatic compounds through chemical means.

Chemical Reactions Analysis

1-Ethyl-2,6,7-trimethylphenanthrene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include chromic acid for oxidation, hydrogen gas and Raney nickel for reduction, bromine for halogenation, and sulfuric acid for sulfonation.

Scientific Research Applications

1-Ethyl-2,6,7-trimethylphenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,6,7-trimethylphenanthrene involves its interaction with molecular targets and pathways. As a polycyclic aromatic hydrocarbon, it can undergo various chemical transformations that affect its biological activity. The compound’s effects are mediated through its ability to participate in electrophilic aromatic substitution reactions, which can alter its chemical structure and reactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties (Inferred)
1-Ethyl-2,3-dimethyl-benzene 933-98-2 C₁₀H₁₄ 1-ethyl, 2,3-methyl Lower molecular weight, higher volatility
1-Ethyl-3,5-dimethyl-benzene 934-74-7 C₁₀H₁₄ 1-ethyl, 3,5-methyl Similar volatility, isomer-dependent reactivity
1,2,3,4-Tetrahydro-6,7-dimethoxy-phenanthrene 1217-51-2 C₁₆H₁₈O₂ Methoxy groups at 6,7 Reduced aromaticity, increased polarity
2,4,6-Trinitrotoluene (TNT) 118-96-7 C₇H₅N₃O₆ Nitro groups High explosive hazard, extreme toxicity

Key Observations:

Substituent Effects on Physical Properties :

  • Ethyl and methyl groups in 1-Ethyl-2,6,7-trimethylphenanthrene likely increase hydrophobicity and boiling point compared to simpler benzenes (e.g., 1-Ethyl-2,3-dimethyl-benzene) due to the larger phenanthrene core and additional alkyl groups .
  • Methoxy-substituted phenanthrenes (e.g., 1,2,3,4-Tetrahydro-6,7-dimethoxy-phenanthrene) exhibit higher polarity, suggesting that 1-Ethyl-2,6,7-trimethylphenanthrene would be less water-soluble .

Hazard Profile: Alkyl-substituted PAHs like 1-Ethyl-2,6,7-trimethylphenanthrene are generally less acutely toxic than nitroaromatics (e.g., TNT) but may pose long-term environmental risks due to persistence and bioaccumulation . Limited toxicological data for alkyl-PAHs in the evidence highlight the need for further study .

Synthetic Pathways :

  • Ethyl and methyl groups are typically introduced via Friedel-Crafts alkylation or catalytic hydrogenation, contrasting with nitro-substituted compounds that require nitration under harsh conditions .

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